2-[(E)-{[2-(3-nitrophenyl)imidazo[1,2-a]pyridin-3-yl]imino}methyl]phenol
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Overview
Description
2-({[2-(3-NITROPHENYL)IMIDAZO[1,2-A]PYRIDIN-3-YL]IMINO}METHYL)PHENOL is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines. This compound is characterized by the presence of a nitrophenyl group, an imidazo[1,2-a]pyridine core, and a phenol group. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[2-(3-NITROPHENYL)IMIDAZO[1,2-A]PYRIDIN-3-YL]IMINO}METHYL)PHENOL typically involves multi-step reactionsThe final step involves the formation of the imidazo[1,2-a]pyridine core through cyclization reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of eco-friendly solvents and catalysts, are often employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-({[2-(3-NITROPHENYL)IMIDAZO[1,2-A]PYRIDIN-3-YL]IMINO}METHYL)PHENOL undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted imidazo[1,2-a]pyridine derivatives.
Scientific Research Applications
2-({[2-(3-NITROPHENYL)IMIDAZO[1,2-A]PYRIDIN-3-YL]IMINO}METHYL)PHENOL has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer, antiviral, and anti-inflammatory activities.
Industry: Utilized in the development of new materials, such as optoelectronic devices and sensors.
Mechanism of Action
The mechanism of action of 2-({[2-(3-NITROPHENYL)IMIDAZO[1,2-A]PYRIDIN-3-YL]IMINO}METHYL)PHENOL involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity. For example, it may inhibit kinases involved in cell signaling pathways, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine derivatives: Such as zolpidem and alpidem, which are used as sedatives and anxiolytics.
Nitrophenyl derivatives: Compounds like nitrobenzene and nitrophenol, which have various industrial applications.
Uniqueness
2-({[2-(3-NITROPHENYL)IMIDAZO[1,2-A]PYRIDIN-3-YL]IMINO}METHYL)PHENOL is unique due to its combined structural features, which confer distinct chemical reactivity and biological activity. Its ability to undergo multiple types of chemical reactions and its potential therapeutic applications make it a valuable compound for further research .
Properties
Molecular Formula |
C20H14N4O3 |
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Molecular Weight |
358.3 g/mol |
IUPAC Name |
2-[(E)-[2-(3-nitrophenyl)imidazo[1,2-a]pyridin-3-yl]iminomethyl]phenol |
InChI |
InChI=1S/C20H14N4O3/c25-17-9-2-1-6-15(17)13-21-20-19(22-18-10-3-4-11-23(18)20)14-7-5-8-16(12-14)24(26)27/h1-13,25H/b21-13+ |
InChI Key |
IRAIIIMIMOCDDO-FYJGNVAPSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/C2=C(N=C3N2C=CC=C3)C4=CC(=CC=C4)[N+](=O)[O-])O |
Canonical SMILES |
C1=CC=C(C(=C1)C=NC2=C(N=C3N2C=CC=C3)C4=CC(=CC=C4)[N+](=O)[O-])O |
Origin of Product |
United States |
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